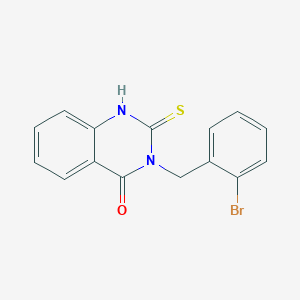![molecular formula C20H24N4O5S2 B4280286 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280286.png)
4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide
Overview
Description
4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-242 and has been found to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide involves the inhibition of TLR4 signaling. TLR4 is a receptor that recognizes pathogen-associated molecular patterns (PAMPs) and activates the innate immune response. TAK-242 binds to a specific site on TLR4, preventing its activation and downstream signaling. This inhibition of TLR4 signaling leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide are primarily related to its anti-inflammatory properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages, dendritic cells, and microglia. Additionally, TAK-242 has been found to have neuroprotective effects in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide in lab experiments is its specificity for TLR4 signaling. This compound has been shown to inhibit TLR4 signaling without affecting other signaling pathways, making it a useful tool for studying the role of TLR4 in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. While this compound has been extensively studied and optimized for TLR4 inhibition, it may still affect other proteins or pathways at high concentrations.
Future Directions
There are several future directions for research on 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide. One area of interest is its potential therapeutic applications in inflammatory diseases. TAK-242 has been shown to have anti-inflammatory effects in various animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, there is a need for further research on the mechanism of action of this compound, particularly with regards to its potential off-target effects. Finally, there is a need for the development of more specific and potent inhibitors of TLR4 signaling, which may have even greater therapeutic potential.
Conclusion
In conclusion, 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit TLR4 signaling, leading to anti-inflammatory effects and potential therapeutic applications in various inflammatory diseases. While there are advantages and limitations to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
The scientific research application of 4-(2-furoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is primarily in the field of immunology. This compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the innate immune response. By inhibiting this pathway, TAK-242 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c25-19(18-2-1-13-29-18)22-7-9-23(10-8-22)20(30)21-16-3-5-17(6-4-16)31(26,27)24-11-14-28-15-12-24/h1-6,13H,7-12,14-15H2,(H,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALOGBZRKHBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-benzyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280208.png)
![4-benzyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280212.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280221.png)
![N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280233.png)
![N-(1-ethyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280245.png)

![3-[2-(3-chlorophenyl)ethyl]-2-mercapto-4(3H)-quinazolinone](/img/structure/B4280255.png)

![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4280276.png)
![N-(1-benzyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280284.png)
![6-{[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4280290.png)
![N-(3,3-diphenylpropyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280296.png)
![4-{[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4280302.png)
![3-(1H-indol-3-yl)-N-{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4280306.png)